2-[(4-Acetylphenyl)carbamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-acetylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASBNSDQMPFNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19368-13-9 | |
| Record name | 4'-ACETYLPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetylphenyl)carbamoyl]benzoic acid typically involves the reaction of 4-acetylaniline with phthalic anhydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as glacial acetic acid and heating under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
The search results do not contain information about the applications of the specific compound "2-[(4-Acetylphenyl)carbamoyl]benzoic acid." However, they do provide information on related compounds and their applications, which can offer insights into potential uses of the target compound.
Potential Applications Based on Related Compounds
- Building Block in Organic Synthesis: Similar compounds, such as 2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid, are used as building blocks in organic synthesis for creating more complex molecules. Therefore, this compound could potentially be used for similar purposes.
- Biochemical Probe: 2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid is investigated as a biochemical probe due to its ability to interact with specific enzymes or receptors. The presence of the carbamoyl and benzoic acid groups in this compound suggests it may also have potential as a biochemical probe.
- Therapeutic Properties: Some compounds with structural similarities have been explored for therapeutic properties, including anti-inflammatory and analgesic effects. Novel para-aminobenzoic acid analogs have demonstrated anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests that this compound might also possess therapeutic potential.
- Material Development: 2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid is utilized in the development of new materials like polymers and coatings due to its unique chemical properties. Thus, this compound could potentially be used in similar applications within material science.
- Anticancer Activity: Research indicates that various benzoic acid derivatives exhibit anticancer activity . For instance, 4-(4-oxo-6-phenyl-2-thioxotetrahydropyrimidin-1(2H)-yl)benzoic acid showed significant cytotoxic activity against cancer cell lines . this compound might also be investigated for its potential anticancer properties.
- Inhibitory activity: Some compounds were screened against the cholinesterase enzyme . The cholinesterase enzyme inhibition assay showed that benzylaminobenzoic acid has maximum inhibitory activity with the lowest IC values < 10 µM against human cancer cells was also indicated .
Mechanism of Action
The mechanism of action of 2-[(4-Acetylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of carbamoyl-substituted benzoic acids are highly dependent on the substituents attached to the phenyl ring. Below is a detailed comparison of 2-[(4-Acetylphenyl)carbamoyl]benzoic acid with key analogs:
Structural and Functional Variations
Key Findings
This contrasts with Kartogenin, where the biphenyl group promotes hydrophobic interactions critical for chondrogenesis . GRI977143 and NSC12404 demonstrate that bulky aromatic substituents (e.g., fluorenyl, isoquinolinyl) are essential for LPA2 receptor agonism and antiapoptotic effects . Compound 4 () lacks analgesic activity due to its phenylimino group, whereas the isoindoline-dione analog (Compound 3a) shows 1.6× higher activity than metamizole sodium, highlighting the importance of heterocyclic moieties .
Physicochemical Properties :
- 2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid exhibits high thermal stability (396°C) and low aqueous solubility (5.55E-07 mmHg vapor pressure), likely due to its chloro-methyl group . The acetyl group in the target compound may similarly influence melting point and solubility.
Therapeutic Potential: BMP-2 stimulators () with branched alkyl-amino substituents enhance bone morphogenetic protein signaling, suggesting that the acetyl group in the target compound could be modified for osteogenic applications . GRI977143 reduces caspase activation and DNA fragmentation, indicating that carbamoyl benzoic acids with sulfonamide or thioether linkages are promising for degenerative disease treatment .
Biological Activity
2-[(4-Acetylphenyl)carbamoyl]benzoic acid, also known by its CAS number 19368-13-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 255.27 g/mol
This compound features a benzoic acid core with an acetylphenyl and carbamoyl substituent, which may influence its biological properties.
1. Anti-Cancer Activity
Recent studies have indicated that this compound exhibits significant anti-cancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by increased caspase-3 levels and reduced TNF-α production in treated cells.
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenases (COXs). Studies indicate that it has a higher selectivity index for COX-2 compared to COX-1, suggesting its potential use in treating inflammatory diseases without the gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).
3. Cholinesterase Inhibition
In addition to its anti-cancer properties, this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative conditions such as Alzheimer's disease. The compound demonstrated competitive inhibition with an IC value comparable to that of standard AChE inhibitors like donepezil .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Binding : Its structural features allow it to bind effectively to target enzymes, inhibiting their activity.
- Selective Targeting : The presence of the acetyl group may enhance lipophilicity and facilitate better cellular uptake.
Case Study 1: Anti-Cancer Efficacy
A study conducted on various benzoic acid derivatives, including this compound, showed promising results in inhibiting tumor growth in MCF-7 xenograft models. The treated groups exhibited a significant reduction in tumor volume compared to controls, indicating the compound's potential as an anti-cancer agent.
Case Study 2: Enzyme Inhibition Profile
In a comparative analysis of enzyme inhibitors, this compound was found to have a potent inhibitory effect on AChE with an IC value lower than many existing drugs used for Alzheimer's treatment. This suggests that it may offer a new avenue for therapeutic development in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-Acetylphenyl)carbamoyl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling between 4-acetylaniline and phthalic anhydride derivatives. Key steps include:
- Activation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group of the benzoic acid derivative .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.
- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., acetyl group hydrolysis).
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification by recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., acetyl proton at δ ~2.6 ppm; aromatic protons split into distinct patterns due to carbamoyl and acetyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 298.1 for C₁₆H₁₃NO₄).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .
Advanced Research Questions
Q. How does the acetyl substituent influence the compound’s biological activity compared to phenyl or alkyl analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted via:
- Enzyme Assays : Compare inhibitory activity against targets (e.g., caspases, kinases) using fluorogenic substrates. The acetyl group’s electron-withdrawing nature may enhance binding to polar active sites versus hydrophobic phenyl groups .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities. The acetyl group’s carbonyl oxygen may form hydrogen bonds with residues like Ser or Tyr in enzymatic pockets .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes, revealing substituent effects on interaction strength .
Q. What strategies resolve contradictions in reported enzymatic inhibition data for benzoic acid derivatives?
- Methodological Answer :
- Assay Standardization : Use uniform buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant human proteins vs. tissue extracts).
- Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Data Reconciliation : Meta-analysis of kinetic parameters (e.g., Ki, IC50) across studies identifies outliers due to experimental variability. Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics) .
Q. How can computational virtual screening guide the development of this compound as a therapeutic agent?
- Methodological Answer :
- Ligand-Based Screening : Use similarity searching (e.g., ROCS) to identify structurally related hits with known bioactivity (e.g., LPA2 receptor agonists) .
- Target Prioritization : Focus on disease-relevant targets (e.g., apoptosis regulators, inflammatory mediators) using databases like ChEMBL or PubChem BioAssay .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP = 2.1, high gastrointestinal absorption) to prioritize drug-like candidates .
Q. What experimental approaches validate the compound’s stability under storage and physiological conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. The acetyl group’s susceptibility to hydrolysis necessitates anhydrous storage at -20°C .
- Thermal Analysis : Differential scanning calorimetry (DSC) detects melting point shifts indicative of polymorphic changes.
- pH Stability Profiling : Incubate in buffers (pH 1–9) and monitor degradation products (e.g., free benzoic acid) by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
